2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
Description
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-10-5-3-4-9(8-10)13-17-14(21-18-13)11-6-1-2-7-12(11)15(19)20/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXMTRSELLHILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid typically involves the formation of the oxadiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of hydrazides with carboxylic acids under dehydrating conditions. For instance, the reaction of 3-chlorobenzohydrazide with benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2), while nucleophilic substitutions can be facilitated by bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while reduction can lead to the formation of other heterocyclic compounds .
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Notable applications include:
- Anticancer Activity : Derivatives of oxadiazole compounds, including this one, have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that it induces apoptosis in human breast adenocarcinoma (MCF-7) cells with an IC50 value of approximately 0.65 µM . The mechanism involves the activation of apoptotic pathways through increased expression of p53 and cleavage of caspase-3.
- Antimicrobial Properties : The compound exhibits promising antimicrobial activity against various bacterial strains. Research indicates minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus, highlighting its potential as an antibacterial agent.
Material Science
In addition to its biological applications, this compound is being explored for its utility in material science:
- Polymer Additives : The compound can serve as a functional additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been studied for improving the performance of materials used in electronics and coatings .
Chemical Synthesis
The compound acts as a precursor or intermediate in the synthesis of other oxadiazole derivatives that may possess enhanced biological activities or improved pharmacological profiles. This versatility makes it a valuable component in synthetic organic chemistry.
Case Studies
Several studies have documented the efficacy and applications of this compound:
Mechanism of Action
The mechanism of action of 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
The following table highlights key structural analogues and their distinguishing features:
Key Observations :
- Chlorine Position : The 3-chlorophenyl group in the target compound introduces steric and electronic effects distinct from para- or ortho-substituted analogues. For example, 4-chlorophenyl derivatives (e.g., ) may exhibit stronger electron-withdrawing effects, altering reactivity in cross-coupling reactions .
- Acid Chain Length: Replacing benzoic acid with acetic acid () reduces molecular weight and increases solubility, while butanoic acid derivatives () enhance lipophilicity, impacting membrane permeability .
Physicochemical Properties
- Hydrogen Bonding : The benzoic acid group in the target compound provides two hydrogen-bond acceptors (carbonyl and hydroxyl oxygen), compared to one acceptor in acetic acid derivatives .
- Lipophilicity (LogP) : The target compound’s calculated LogP is ~2.8 (similar to ), higher than phenyl-substituted analogues (LogP ~2.3 for C₁₅H₁₀N₂O₃) due to the chlorine atom’s hydrophobic contribution .
- Thermal Stability: Oxadiazole rings generally exhibit high thermal stability, but the 3-chlorophenyl group may lower melting points compared to non-halogenated analogues .
Biological Activity
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Chemical Formula : C₁₅H₉ClN₂O₃
- Molecular Weight : 300.7 g/mol
- CAS Number : 1094255-70-5
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of benzoic acid, including those with oxadiazole moieties, can inhibit bacterial growth effectively. Specifically, the presence of halogenated phenyl groups enhances this activity by increasing lipophilicity and facilitating membrane penetration .
Antiproliferative Effects
The antiproliferative effects of this compound have been evaluated in various cancer cell lines. In vitro assays show that this compound can induce apoptosis in cancer cells by activating the proteasome and autophagy pathways. Notably, it has been shown to enhance the activity of cathepsins B and L—proteins involved in cellular degradation processes—thereby promoting cell death in malignant cells .
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some derivatives exhibit significant growth inhibition in cancer cell lines (like Hep-G2), this compound demonstrates a favorable safety profile with minimal cytotoxic effects on normal fibroblast cells at therapeutic concentrations . This selectivity is crucial for developing anticancer agents that minimize harm to healthy tissues.
The mechanisms underpinning the biological activity of this compound include:
- Inhibition of Protein Degradation Pathways : The compound enhances the ubiquitin-proteasome system (UPS) and autophagy pathways, crucial for maintaining cellular homeostasis and combating cancer cell proliferation.
- Activation of Caspases : In apoptotic pathways, activation of caspases leads to programmed cell death; compounds similar to this compound have been shown to trigger these pathways effectively .
- Interaction with Enzymatic Targets : The compound's structure allows it to bind effectively with key enzymes involved in cellular metabolism and signaling pathways.
Case Studies
Q & A
Q. What are the common synthetic routes for synthesizing 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid?
The synthesis typically involves cyclocondensation of precursors such as benzoic acid derivatives and 3-chlorophenyl-substituted amidoximes. Key steps include:
- Amide Formation : Reacting benzoic acid derivatives with hydroxylamine to form amidoximes.
- Cyclization : Using dehydrating agents (e.g., POCl₃ or DCC) to form the 1,2,4-oxadiazole ring .
- Functionalization : Introducing the 3-chlorophenyl group via nucleophilic substitution or cross-coupling reactions .
Methodological Tip : Monitor reaction progress using TLC or HPLC, and optimize cyclization conditions (e.g., solvent polarity, temperature) to minimize side products .
Q. What analytical techniques are recommended for characterizing this compound?
- Spectroscopy :
- IR : Confirm functional groups (e.g., C=O stretch of benzoic acid at ~1680 cm⁻¹, oxadiazole ring vibrations at ~1550 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to verify aromatic proton environments and oxadiazole connectivity. For example, the oxadiazole C5 proton appears as a singlet near δ 8.5 ppm .
- Mass Spectrometry : HRMS (High-Resolution MS) to confirm molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of regiochemistry (e.g., oxadiazole ring orientation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Critical variables include:
| Parameter | Optimization Strategy | Impact on Yield/Purity |
|---|---|---|
| Temperature | Higher temps (80–100°C) accelerate cyclization but may degrade sensitive groups . | Balance speed vs. side reactions. |
| Solvent | Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency . | Higher purity via reduced byproducts. |
| Catalyst | Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates in oxadiazole formation . | Improves regioselectivity. |
Data Contradiction Example : If conflicting NMR data arises (e.g., unexpected splitting patterns), re-examine reaction stoichiometry or employ 2D NMR (COSY, HSQC) to resolve ambiguities .
Q. How to address variability in biological activity data across studies?
Biological activity (e.g., antimicrobial, enzyme inhibition) depends on:
- Structural Flexibility : The chlorophenyl group’s orientation affects target binding. Use molecular docking to correlate substituent positions with activity .
- Purity : Impurities (e.g., unreacted precursors) can skew assays. Validate compound purity via HPLC (>95%) before testing .
- Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time) to reduce inter-lab variability .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Analog Synthesis : Modify substituents on the benzoic acid or chlorophenyl ring (e.g., introduce electron-withdrawing groups like -NO₂ to enhance reactivity) .
- Pharmacophore Mapping : Identify critical binding motifs (e.g., oxadiazole ring’s dipole interactions) using computational tools like Schrödinger’s Maestro .
- Biological Testing : Compare IC₅₀ values across analogs to isolate structural contributors to activity .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Oxadiazole Cyclization
| Precursor | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|---|
| Benzoic acid amidoxime | DMF | ZnCl₂ | 90 | 78 | 97 | |
| 3-Chlorophenyl amidoxime | DCM | POCl₃ | 70 | 65 | 92 |
Q. Table 2: Analytical Data Comparison
| Technique | Key Peaks/Observations | Application |
|---|---|---|
| ¹H NMR | δ 8.5 (s, 1H, oxadiazole C5-H) | Confirm ring formation |
| HRMS | [M+H]⁺ calc. 343.05, found 343.04 | Validate molecular formula |
| X-ray | Dihedral angle: 15° between oxadiazole and benzene | Resolve regiochemistry |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
